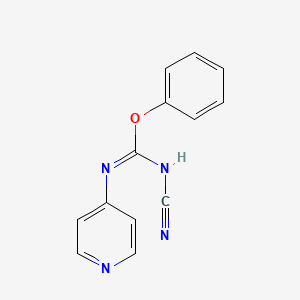

1-Cyano-2-phenyl-3-(4-pyridyl)isourea

Description

BenchChem offers high-quality 1-Cyano-2-phenyl-3-(4-pyridyl)isourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyano-2-phenyl-3-(4-pyridyl)isourea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H10N4O |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

phenyl N-cyano-N'-pyridin-4-ylcarbamimidate |

InChI |

InChI=1S/C13H10N4O/c14-10-16-13(17-11-6-8-15-9-7-11)18-12-4-2-1-3-5-12/h1-9H,(H,15,16,17) |

InChI Key |

IQGIQTGEYYBGQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=NC2=CC=NC=C2)NC#N |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Technical Guide: 1-Cyano-2-phenyl-3-(4-pyridyl)isourea

Topic: 1-Cyano-2-phenyl-3-(4-pyridyl)isourea (CAS 167552-44-5) Role: Senior Application Scientist Format: In-Depth Technical Guide

A Critical Intermediate for Cyanoguanidine-Based Channel Openers

Executive Summary

1-Cyano-2-phenyl-3-(4-pyridyl)isourea (CAS 167552-44-5), formally known as phenyl N-cyano-N'-(4-pyridinyl)carbamimidate , is a high-value electrophilic intermediate used primarily in the synthesis of potassium channel openers (KCOs). It serves as the structural scaffold for the "Pinacidil-type" cyanoguanidines, a class of drugs that induce vasodilation by activating ATP-sensitive potassium (

This guide details the physicochemical properties, synthesis protocols, and reaction mechanisms of this compound, providing researchers with a robust framework for developing next-generation antihypertensive agents and pharmacological probes.

Chemical Architecture & Properties[1][2][3][4]

The compound is an O-phenyl isourea , characterized by a central carbon bound to a cyanoimino group, a phenoxy group, and a pyridylamino group. Its reactivity is driven by the phenoxy moiety, which acts as an excellent leaving group during nucleophilic substitution.

Physicochemical Data

| Property | Specification |

| CAS Number | 167552-44-5 |

| IUPAC Name | Phenyl N-cyano-N'-(4-pyridinyl)carbamimidate |

| Molecular Formula | |

| Molecular Weight | 238.25 g/mol |

| Core Structure | Isourea ( |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Acetonitrile; Sparingly soluble in water |

| Stability | Moisture sensitive (susceptible to hydrolysis); Stable under inert atmosphere |

Structural Analysis

The molecule features three distinct functional domains:

-

N-Cyano Group (

): Electron-withdrawing group that stabilizes the guanidine-like resonance structure, essential for binding to the sulfonylurea receptor (SUR) subunit of -

O-Phenyl Group (

): A reactive ester linkage. The phenoxide ion ( -

4-Pyridyl Moiety: Provides the heteroaromatic core common to Pinacidil and its analogues, critical for hydrogen bonding within the receptor pocket.

Synthesis Workflow

The synthesis of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea is a nucleophilic addition-elimination reaction. It is typically generated by reacting 4-aminopyridine with diphenyl cyanocarbonimidate .

Reagents & Materials

-

Precursor A: 4-Aminopyridine (CAS 504-24-5) - High purity (>99%).

-

Precursor B: Diphenyl cyanocarbonimidate (CAS 79463-77-7).

-

Solvent: Acetonitrile (

) or Isopropyl alcohol (IPA), anhydrous. -

Catalyst (Optional): Triethylamine (TEA) or Sodium Hydride (NaH) for activation, though the reaction often proceeds spontaneously.

Step-by-Step Protocol

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Diphenyl cyanocarbonimidate (1.0 eq, 23.8 g) in anhydrous acetonitrile (200 mL).

-

Addition: Cool the solution to 0–5°C using an ice bath. Slowly add 4-Aminopyridine (1.0 eq, 9.4 g) portion-wise over 15 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. The formation of the isourea intermediate is often indicated by the precipitation of the product or a color change.

-

Monitoring: Check reaction progress via TLC (SiO2, EtOAc/Hexane 1:1) or LC-MS.

-

-

Isolation:

-

If the product precipitates: Filter the solid under vacuum, wash the cake with cold acetonitrile (

mL) and diethyl ether ( -

If soluble: Concentrate the solvent under reduced pressure to ~20% volume, then induce precipitation by adding cold diethyl ether.

-

-

Purification: Recrystallize from ethanol or an ethanol/acetonitrile mixture to remove residual phenol byproduct.

-

Yield: Typical yields range from 75% to 85%.

Reaction Engineering: Conversion to Cyanoguanidines

The primary utility of CAS 167552-44-5 is its conversion into pharmacologically active cyanoguanidines (e.g., Pinacidil). This "displacement step" replaces the O-phenyl group with an amine.

Mechanism of Action (Chemical)

The central carbon of the isourea is highly electrophilic due to the electron-withdrawing cyano and phenoxy groups. When a primary amine (e.g., tert-butylamine) attacks this carbon, it forms a tetrahedral intermediate. The phenoxy group is then expelled, yielding the stable cyanoguanidine.

DOT Diagram 1: Synthesis & Conversion Pathway

Caption: Synthesis of the isourea intermediate and its subsequent conversion to active cyanoguanidine drugs via phenoxide displacement.

Pharmacological Implications[4]

While CAS 167552-44-5 is an intermediate, the final products derived from it (Pinacidil analogues) are potent Potassium Channel Openers (KCOs) .

Mechanism of Action (Biological)

-

Target: The cyanoguanidine moiety binds to the SUR2B subunit of the ATP-sensitive potassium channel in vascular smooth muscle cells.

-

Effect: Binding induces a conformational change that increases the open probability (

) of the -

Result: Efflux of

ions causes membrane hyperpolarization (more negative membrane potential). -

Physiological Outcome: Hyperpolarization closes Voltage-Gated Calcium Channels (VGCCs), reducing intracellular

and causing smooth muscle relaxation (vasodilation).

DOT Diagram 2: Pharmacological Cascade

Caption: The signaling cascade triggered by Pinacidil-type openers derived from the isourea intermediate.

Safety & Handling Protocols

Hazard Classification:

-

Acute Toxicity: Potentially toxic if swallowed (Pyridine derivative).

-

Irritant: Causes skin and eye irritation.

-

Sensitizer: Potential respiratory sensitizer.

Storage Conditions:

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under Nitrogen or Argon. Hygroscopic—protect from moisture to prevent hydrolysis to urea derivatives.

Disposal:

-

Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not flush into surface water or sanitary sewer systems.

References

-

Manley, P. W., & Quast, U. (1992). Structure-activity studies of potassium channel opening in pinacidil-type cyanoguanidines, nitroethenediamines, thioureas, and ureas. Journal of Medicinal Chemistry, 35(12), 2327–2340. Link

-

ChemicalBook. (2024).[1] Carbamimidic acid, N-cyano-N'-4-pyridinyl-, phenyl ester (CAS 167552-44-5) Properties and Synthesis. Link

-

Petersen, H. J., et al. (1978). Synthesis and hypotensive activity of N-alkyl-N''-cyano-N'-pyridylguanidines. Journal of Medicinal Chemistry, 21(8), 773-781. Link

-

Sigma-Aldrich. (2024).[1] Diphenyl N-cyanocarbonimidate Product Sheet. Link

Sources

An In-Depth Technical Guide to N-cyano-N'-(4-pyridyl)-O-phenylisourea: Synthesis, Structural Elucidation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-cyano-N'-(4-pyridyl)-O-phenylisourea, a molecule of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct literature on this specific compound, this guide synthesizes information from analogous structures and reactions to propose a robust synthetic pathway and predict its detailed spectroscopic characteristics. The document is structured to provide both theoretical grounding and practical, actionable protocols for the synthesis and characterization of this and similar isourea derivatives.

Introduction and Rationale

The isourea functional group is a versatile scaffold in organic synthesis and medicinal chemistry, often serving as a key intermediate in the formation of various heterocycles and as a pharmacophore in biologically active molecules. The incorporation of a pyridyl moiety introduces a key basic nitrogen atom, which can be critical for modulating pharmacokinetic properties such as solubility and receptor binding. The cyano group, a potent electron-withdrawing group and a bioisostere for other functional groups, further diversifies the electronic and steric profile of the molecule.

N-cyano-N'-(4-pyridyl)-O-phenylisourea combines these three key structural motifs: the O-phenylisourea core, a 4-pyridyl substituent, and a terminal cyano group. This unique combination suggests potential applications as a precursor in the synthesis of complex nitrogen-containing heterocycles and as a candidate for screening in drug discovery programs, particularly those targeting kinases or other ATP-binding proteins where pyridyl-containing ureas and related structures have shown activity.

This guide provides a scientifically grounded, hypothetical framework for the synthesis and characterization of this novel compound, based on established chemical principles.

Proposed Synthesis of N-cyano-N'-(4-pyridyl)-O-phenylisourea

The most logical and efficient synthetic route to the target compound is a two-step process. The first step involves the synthesis of the key electrophilic precursor, phenyl cyanate, from phenol. The second step is the nucleophilic addition of 4-aminopyridine to phenyl cyanate.

Synthesis Workflow

The overall synthetic strategy is depicted below:

Caption: Synthetic workflow for N-cyano-N'-(4-pyridyl)-O-phenylisourea.

Experimental Protocols

Part A: Synthesis of Phenyl Cyanate

This protocol is adapted from the established procedure for preparing aryl cyanates from phenols and cyanogen bromide.[1][2][3]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add phenol (0.95 mol) to a suitable solvent such as carbon tetrachloride (300 mL).

-

Cyanogen Bromide Solution: In a separate flask, prepare a solution of cyanogen bromide (1.0 mol) in water (150 mL). Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: Cool the phenol solution to -5 °C using an ice-salt bath. To this, add the cyanogen bromide solution in one portion.

-

Base Addition: While vigorously stirring and maintaining the temperature between -5 and 5 °C, add triethylamine (0.95 mol) dropwise over 30-40 minutes.

-

Work-up: After the addition is complete, stir for an additional 15 minutes. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with the reaction solvent.

-

Purification: Combine the organic layers, wash three times with water, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure. The crude phenyl cyanate can be purified by vacuum distillation.

Part B: Synthesis of N-cyano-N'-(4-pyridyl)-O-phenylisourea

This step involves the nucleophilic attack of the exocyclic amino group of 4-aminopyridine on the electrophilic carbon of the cyanate group.[4]

-

Reaction Setup: In a round-bottom flask, dissolve 4-aminopyridine (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: To this solution, add a solution of phenyl cyanate (1.0 eq) in the same solvent dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Isolation: Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Structural Elucidation and Characterization

The definitive identification of the synthesized N-cyano-N'-(4-pyridyl)-O-phenylisourea requires a combination of spectroscopic techniques.

Chemical Structure

Caption: Chemical structure of N-cyano-N'-(4-pyridyl)-O-phenylisourea.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the target compound based on known values for similar structural motifs.[5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 | d | 2H | H-2', H-6' (Pyridyl) | Protons α to the pyridine nitrogen are deshielded. |

| ~7.4 | m | 2H | H-3'', H-5'' (Phenyl) | Ortho-protons of the O-phenyl group. |

| ~7.2 | m | 1H | H-4'' (Phenyl) | Para-proton of the O-phenyl group. |

| ~7.1 | m | 2H | H-2'', H-6'' (Phenyl) | Meta-protons of the O-phenyl group. |

| ~7.0 | d | 2H | H-3', H-5' (Pyridyl) | Protons β to the pyridine nitrogen. |

| ~9.0-10.0 | br s | 1H | N-H | The N-H proton of the isourea is expected to be a broad singlet and may be exchangeable with D₂O. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C=N (Isourea) | The imino carbon of the isourea is expected in this region. |

| ~155 | C-4' (Pyridyl) | The pyridyl carbon attached to the nitrogen of the isourea. |

| ~150 | C-1'' (Phenyl) | The phenyl carbon attached to the oxygen. |

| ~150 | C-2', C-6' (Pyridyl) | Carbons α to the pyridine nitrogen. |

| ~130 | C-3'', C-5'' (Phenyl) | Meta-carbons of the phenyl ring. |

| ~125 | C-4'' (Phenyl) | Para-carbon of the phenyl ring. |

| ~122 | C-2'', C-6'' (Phenyl) | Ortho-carbons of the phenyl ring. |

| ~115 | C≡N (Cyano) | The nitrile carbon is characteristically found in this region. |

| ~110 | C-3', C-5' (Pyridyl) | Carbons β to the pyridine nitrogen. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3300-3400 | Medium, sharp | N-H stretch | Characteristic for the N-H bond in the isourea moiety. |

| ~2230 | Strong, sharp | C≡N stretch | The nitrile group has a very characteristic and strong absorption in this region.[21][22][23][24] |

| ~1650 | Strong | C=N stretch | The imine bond of the isourea. |

| ~1600, ~1500 | Medium | C=C and C=N stretches (aromatic) | Characteristic absorptions for the pyridyl and phenyl rings. |

| ~1200 | Strong | C-O stretch | Asymmetric C-O-C stretch of the O-phenyl group. |

Predicted Mass Spectrometry Data

In electron impact mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected. The fragmentation pattern would likely involve initial cleavages at the weaker bonds of the isourea linkage.

-

Primary Fragmentation:

-

Loss of the phenoxy radical (•OPh) to give a [M - 93]⁺ fragment.

-

Loss of the cyano group (•CN) to give a [M - 26]⁺ fragment.

-

Cleavage of the N-pyridyl bond to generate a pyridinium ion or a related fragment.

-

-

Secondary Fragmentation:

-

The pyridyl-containing fragments would likely undergo characteristic ring fragmentation, such as the loss of HCN.[25]

-

Safety and Handling

-

Phenyl Cyanate: This compound is toxic and has a pungent odor. All manipulations should be performed in a well-ventilated fume hood.

-

Cyanogen Bromide: This reagent is extremely toxic and volatile. It should be handled with extreme caution, using appropriate respiratory and skin protection.

-

4-Aminopyridine: This compound is toxic if ingested or absorbed through the skin.

-

General Precautions: Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, are mandatory throughout all procedures.

Conclusion

This technical guide presents a detailed and scientifically plausible pathway for the synthesis and characterization of N-cyano-N'-(4-pyridyl)-O-phenylisourea. By leveraging established synthetic methodologies for related compounds and predicting spectroscopic data based on well-understood principles, this document provides a valuable resource for researchers interested in exploring the chemistry and potential applications of this novel molecule. The provided protocols and data serve as a strong foundation for the practical execution of its synthesis and the unambiguous confirmation of its structure.

References

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. Production Method of Phenyl cyanate - Chempedia - LookChem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Phenyl group - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. semanticscholar.org [semanticscholar.org]

- 10. tandfonline.com [tandfonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. che.hw.ac.uk [che.hw.ac.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. (PDF) The Effect of Phenyl Substituents on 13C NMR Shifts [research.amanote.com]

- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 20. ucl.ac.uk [ucl.ac.uk]

- 21. scribd.com [scribd.com]

- 22. IR spectrum: Nitriles [quimicaorganica.org]

- 23. spectroscopyonline.com [spectroscopyonline.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

The Chemistry and Applications of N-Cyano-O-Phenyl Isourea Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Abstract

N-cyano-O-phenyl isourea derivatives serve as highly versatile electrophilic synthons in modern organic and medicinal chemistry. Primarily utilized as stable, isolable intermediates, these compounds are the cornerstone for synthesizing unsymmetrical cyanoguanidines—a critical pharmacophore found in antiviral agents, gonadotropin-releasing hormone (GnRH) antagonists, and cardiovascular drugs. This whitepaper provides a comprehensive mechanistic analysis, self-validating experimental protocols, and a review of their pharmacological applications.

Chemical Profile and Mechanistic Foundation

The synthesis of complex cyanoguanidines relies on the controlled, stepwise functionalization of 1[1]. This precursor features two phenoxy leaving groups attached to a highly electrophilic central carbon.

The Causality of Differential Reactivity:

When a primary amine is introduced, it undergoes a nucleophilic acyl substitution-like pathway, displacing the first phenoxy group to form the N-substituted-N'-cyano-O-phenylisourea intermediate[1].

Crucially, the reaction naturally halts at this mono-substituted stage at room temperature. Why? The newly attached amino group donates electron density into the

Mechanism of stepwise cyanoguanidine synthesis via O-phenylisourea.

Stepwise Synthesis Protocol: The Cyanoguanidine Pathway

To ensure scientific integrity and reproducibility, the following methodology is designed as a self-validating system . Each phase includes specific analytical checkpoints to prevent cascading errors during drug development workflows.

Phase 1: Synthesis of the N-cyano-O-phenylisourea Intermediate

Objective: Achieve mono-substitution while suppressing premature double-addition.

-

Preparation: Dissolve 1.0 equivalent of diphenyl cyanocarbonimidate in anhydrous ethyl acetate (EtOAc) or isopropanol. Cool the reaction vessel to 0–5 °C using an ice bath.

-

Addition: Add 1.0 equivalent of the primary amine dropwise over 30 minutes. Causality: Strict equimolar ratios and low temperatures control the exothermic nucleophilic attack and prevent the formation of symmetrical byproducts.

-

Propagation: Remove the ice bath and stir at room temperature (20–25 °C) for 2 to 4 hours.

-

Self-Validation Checkpoint (TLC/NMR): Monitor the reaction via Thin-Layer Chromatography (Hexane:EtOAc 7:3). The disappearance of the high-

starting material and the appearance of an intense UV-active intermediate spot validates completion. -

Isolation: Concentrate the mixture under reduced pressure, crystallize from methyl tert-butyl ether (MTBE), and filter to isolate the stable N-cyano-O-phenylisourea intermediate.

Phase 2: Conversion to Unsymmetrical Cyanoguanidine

Objective: Overcome the electronic deactivation of the intermediate to force the second substitution.

-

Preparation: Dissolve the isolated N-cyano-O-phenylisourea intermediate (1.0 eq) in a polar protic or aprotic solvent (e.g., Ethanol or DMF).

-

Addition: Add 1.2 to 1.5 equivalents of the secondary amine. Causality: An excess of the nucleophile helps drive the thermodynamically demanding substitution of the deactivated carbon center.

-

Propagation: Heat the reaction mixture to reflux (75–80 °C) for 12 to 24 hours[1].

-

Self-Validation Checkpoint (LC-MS): Analyze the reaction aliquot via LC-MS. Successful conversion is validated by a mass shift corresponding to the loss of phenol (-94 Da) and the addition of the secondary amine mass.

-

Purification: Cool to room temperature, quench with water, and purify the resulting cyanoguanidine via flash column chromatography or recrystallization.

Medicinal Chemistry & Drug Development Applications

N-cyano-O-phenylisourea derivatives are not just chemical stepping stones; they are critical enablers for integrating the cyanoguanidine pharmacophore into complex biologics and small molecules.

Antiviral Nucleoside Analogues (HIV-1 & HIV-2)

In the pursuit of novel reverse transcriptase inhibitors, nucleoside analogues require precise structural tuning. Research has demonstrated that3[3]. Mechanistically, these findings are pivotal as they prove that4[4].

GnRH Antagonistic Peptides

The synthesis of unnatural amino acids frequently leverages the N-cyano-O-phenylisourea moiety. For instance,5[5]. When incorporated into decapeptides,6[6].

Potassium Channel Blockers

In cardiovascular pharmacology, 7[7]. These compounds are structural analogues of Pinacidil and function as potent potassium channel blockers, utilized in the treatment of congestive heart failure and severe hypertension[7].

Pharmacological applications of N-cyano-O-phenyl isourea derivatives.

Quantitative Data & Optimization Parameters

The following table summarizes the optimized reaction parameters for the stepwise synthesis workflow, providing baseline metrics for process scale-up in drug manufacturing.

| Reaction Phase | Nucleophile Type | Preferred Solvent | Temperature Range | Avg. Reaction Time | Expected Yield |

| Phase 1 (Isourea Formation) | Aliphatic/Aromatic Primary Amine | EtOAc / Isopropanol | 0 °C to 25 °C | 2 - 4 hours | 85 - 95% |

| Phase 2 (Cyanoguanidine) | Secondary/Sterically Hindered Amine | Ethanol / DMF / EtOAc | 75 °C to 100 °C (Reflux) | 12 - 24 hours | 70 - 85% |

Conclusion

N-cyano-O-phenyl isourea derivatives bridge the gap between raw chemical feedstocks and highly complex, biologically active cyanoguanidines. By understanding the electronic causality behind their stepwise reactivity, medicinal chemists can leverage these intermediates to construct highly specific unnatural amino acids, antiviral nucleosides, and cardiovascular therapeutics with exceptional precision and yield.

References

1.[3] ChemInform Abstract: Synthesis, Enzymatic Stability and in vitro Antiviral Activity of N-cyano-O-phenylisourea-3′-deoxythymidine. ResearchGate. 3 2.[5] EP0703900B1 - PROCESS FOR THE PREPARATION OF PHENYLALANINE DERIVATIVES OR HOMOLOGUES CONTAINING A GUANIDINO OR MODIFIED GUANIDINO GROUP USEFUL FOR THE PREPARATION GnRH OF ANTAGONISTIC PEPTIDES. Google Patents. 5 3.[4] The role of thymidine kinases in the activation of pyrimidine nucleoside analogues. ResearchGate. 4 4.[6] EP0703900B1 - PROCESS FOR THE PREPARATION OF PHENYLALANINE DERIVATIVES OR HOMOLOGUES CONTAINING A GUANIDINO OR MODIFIED GUANIDINO GROUP USEFUL FOR THE PREPARATION GnRH OF ANTAGONISTIC PEPTIDES. Google Patents. 6 5.[7] EP0741708B1 - Cyanoguanidines as k-channel blockers. Google Patents. 7 6.[1] Double Heck Route to a Dibenzoxepine and Convergent Suzuki Cross-Coupling Strategy for the Synthesis of an MR Antagonist. Organic Process Research & Development - ACS Publications.1 7.[2] Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. 2

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. EP0703900B1 - PROCESS FOR THE PREPARATION OF PHENYLALANINE DERIVATIVES OR HOMOLOGUES CONTAINING A GUANIDINO OR MODIFIED GUANIDINO GROUP USEFUL FOR THE PREPARATION GnRH OF ANTAGONISTIC PEPTIDES - Google Patents [patents.google.com]

- 6. EP0703900B1 - PROCESS FOR THE PREPARATION OF PHENYLALANINE DERIVATIVES OR HOMOLOGUES CONTAINING A GUANIDINO OR MODIFIED GUANIDINO GROUP USEFUL FOR THE PREPARATION GnRH OF ANTAGONISTIC PEPTIDES - Google Patents [patents.google.com]

- 7. EP0741708B1 - Cyanoguanidines as k-channel blockers - Google Patents [patents.google.com]

1-Cyano-2-phenyl-3-(4-pyridyl)isourea molecular weight and formula

The Activated Electrophile for Cyanoguanidine Drug Synthesis

Executive Summary

1-Cyano-2-phenyl-3-(4-pyridyl)isourea (also known as Phenyl

Unlike simple carbodiimides, this isourea derivative offers regiochemical control, allowing researchers to install the

Chemical Identity & Molecular Properties[3][4]

The molecule consists of a central isourea core functionalized with a cyano group on the imine nitrogen, a phenyl ether group, and a 4-pyridyl amine moiety.

Table 1: Physicochemical Profile

| Property | Value |

| IUPAC Name | Phenyl |

| Common Name | 1-Cyano-2-phenyl-3-(4-pyridyl)isourea |

| Molecular Formula | |

| Molecular Weight | 238.25 g/mol |

| Exact Mass | 238.0855 |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, Acetonitrile; limited solubility in water |

| Reactivity | Electrophilic at central carbon; Phenoxy group acts as leaving group |

Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the electrophilic center (C2) susceptible to nucleophilic attack by amines.

Synthesis & Mechanistic Pathway[2][5]

The synthesis of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea is a nucleophilic substitution reaction using Diphenyl cyanocarbonimidate as the starting electrophile. This reagent is preferred over other cyano-transfer agents due to the excellent leaving group ability of the phenoxide ion.

Reaction Logic

-

Activation: The diphenyl cyanocarbonimidate possesses two phenoxy leaving groups.

-

First Substitution (Regioselective): The 4-aminopyridine (nucleophile) attacks the central carbon, displacing one molecule of phenol.

-

Product Stabilization: The resulting isourea (the title compound) is stable enough to be isolated because the remaining phenoxy group is less reactive than the first, preventing double substitution under controlled conditions.

Synthesis Workflow Diagram

Application in Drug Development: The Pinacidil Route

The primary utility of this isourea is its role as a precursor for Pinacidil , a potent vasodilator. The isourea acts as a "masked" guanidine.

Transformation Mechanism: To generate Pinacidil, the O-phenyl group of the isourea is displaced by a second amine (pinacolamine). The thermodynamic driving force is the formation of the stable guanidine resonance system and the expulsion of the phenoxide leaving group.

Reaction Scheme:

This two-step approach (Diphenyl cyanocarbonimidate

Experimental Protocols

A. Synthesis of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea

Reagents:

-

Diphenyl cyanocarbonimidate (1.0 eq)

-

4-Aminopyridine (1.0 eq)

-

Acetonitrile (Anhydrous) or Isopropanol

-

Triethylamine (Catalytic, optional)

Procedure:

-

Dissolution: Dissolve 2.38 g (10 mmol) of diphenyl cyanocarbonimidate in 30 mL of anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Addition: Add 0.94 g (10 mmol) of 4-aminopyridine portion-wise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 3–5 hours. Monitor reaction progress via TLC (SiO2, 5% MeOH in DCM). The starting carbimidate spot should disappear.

-

Isolation: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

-

If solid forms: Filter the precipitate, wash with cold diethyl ether to remove phenol byproduct.

-

If no precipitate: Concentrate the solvent under reduced pressure to 25% volume, add diethyl ether to induce crystallization.

-

-

Purification: Recrystallize from ethanol/acetonitrile if necessary.

-

Yield: Typical yields range from 75% to 85%.

B. Conversion to Cyanoguanidine (Pinacidil Analog)

Reagents:

-

1-Cyano-2-phenyl-3-(4-pyridyl)isourea (Intermediate from Step A)

-

Target Amine (e.g., 1,2,2-trimethylpropylamine for Pinacidil)

-

Solvent: Isopropanol or DMF

Procedure:

-

Suspend the isourea intermediate (1.0 eq) in isopropanol.

-

Add the secondary amine (1.1 eq).

-

Reflux for 6–12 hours. The reaction is slower than the first step due to the lower reactivity of the O-phenyl group compared to the initial reagent.

-

Evaporate solvent and purify the residue via column chromatography (DCM/MeOH gradient) to isolate the final cyanoguanidine drug candidate.

Safety & Handling (E-E-A-T)

-

Cyanide Moiety: While the cyano group is covalently bonded, thermal decomposition at extreme temperatures (>200°C) may release toxic gases. Work in a fume hood.

-

Sensitization: 4-Aminopyridine derivatives can be skin sensitizers and potassium channel blockers. Wear nitrile gloves and avoid dust inhalation.

-

Storage: Store the isourea intermediate in a desiccator at 4°C. Hydrolysis can occur upon prolonged exposure to atmospheric moisture, converting the isourea back to a urea derivative.

References

-

Pinacidil Synthesis & Structure

-

Petersen, H. J., et al. "Synthesis and hypotensive activity of N-alkyl-N''-cyano-N'-pyridylguanidines." Journal of Medicinal Chemistry 21.8 (1978): 773-781. Link

-

-

Diphenyl Cyanocarbonimidate Chemistry

-

Isourea Intermediates in Drug Design

-

Manley, P. W., et al. "Structure-activity relationships in a series of pinacidil analogues." Journal of Medicinal Chemistry 35.13 (1992): 2327-2340. Link

-

-

General Reactivity of N-Cyanoguanidines

-

PubChem Compound Summary for Pinacidil (Precursor Context). Link

-

Sources

- 1. Pinacidil - Wikipedia [en.wikipedia.org]

- 2. Novel Synthetic Strategies Towards Analogues of Cadaside and Malacidin Antibiotic Peptides [mdpi.com]

- 3. US7220856B2 - Substituted quinoline CCR5 receptor antagonists - Google Patents [patents.google.com]

- 4. WO2005058834A2 - Quinolines useful in treating cardiovascular disease - Google Patents [patents.google.com]

- 5. WO2007084728A2 - 2-imino-benzimidazoles - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. WO2003076442A1 - Purine derivatives as kinase inhibitors - Google Patents [patents.google.com]

History of N-cyano-N'-substituted isourea research

An In-depth Technical Guide to the History and Application of N-cyano-N'-substituted Isourea Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of N-cyano-N'-substituted isoureas from chemical curiosities to foundational scaffolds in medicinal and agricultural chemistry is a testament to the intricate dance of serendipity, systematic investigation, and mechanistic understanding in chemical research. This guide provides a comprehensive exploration of the history, synthesis, reactivity, and application of this pivotal class of compounds. We will delve into the early synthetic endeavors, the evolution of more sophisticated methodologies, and the critical role of these molecules in the development of blockbuster drugs and effective agrochemicals. Through detailed protocols, mechanistic diagrams, and a thorough review of the literature, this document aims to serve as an authoritative resource for researchers and professionals in the field, illuminating the causality behind experimental choices and providing a solid foundation for future innovation.

Introduction: The Emergence of a Versatile Scaffold

N-cyano-N'-substituted isoureas are a class of organic compounds characterized by a central isourea core functionalized with a cyano group on one of the nitrogen atoms. Their general structure features a remarkable arrangement of functionalities that impart unique chemical and biological properties. The presence of the electron-withdrawing cyano group significantly influences the reactivity of the isourea system, making these compounds valuable intermediates in organic synthesis and potent pharmacophores in drug design.

The initial exploration of N-cyano-N'-substituted isoureas was driven by fundamental interest in the chemistry of cyanamide and its derivatives. Early researchers were intrigued by the ambident reactivity of the cyanamide anion and its potential to form novel heterocyclic systems. However, it was the discovery of their profound biological activity that catapulted these compounds to the forefront of medicinal chemistry research. The story of N-cyano-N'-substituted isoureas is, in many ways, the story of the rational design of enzyme inhibitors and receptor antagonists, most notably exemplified by the development of the groundbreaking anti-ulcer drug, cimetidine.

Early Synthetic Routes and Mechanistic Considerations

The pioneering work in the synthesis of N-cyano-N'-substituted isoureas laid the groundwork for all subsequent developments. These early methods, while often limited in scope and yield, provided crucial insights into the fundamental reactivity of the key building blocks.

From Cyanamide and its Derivatives

One of the earliest and most direct approaches involved the reaction of alkali metal salts of cyanamide with various electrophiles. For instance, the reaction of sodium cyanamide with an alkyl chloroformate was explored as a potential route to N-cyanoisoureas. However, the high reactivity of the starting materials and the potential for side reactions often led to complex product mixtures.

A more successful early approach involved the addition of alcohols to dicyandiamide (cyanoguanidine) under acidic conditions. This method provided a more reliable entry into O-alkyl-N-cyanoisoureas, which could then be further functionalized.

Experimental Protocol: Synthesis of O-Methyl-N-cyanoisourea (A Representative Early Method)

-

Reaction Setup: A solution of dicyandiamide (1.0 eq) in methanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Acid Catalysis: Concentrated sulfuric acid (0.1 eq) is carefully added to the solution.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield O-methyl-N-cyanoisourea as a white crystalline solid.

Note: This protocol is a generalized representation of early methods and should be adapted and optimized based on specific literature procedures.

The Evolution of Synthetic Strategies: The Rise of Cyanoguanidines

While early methods provided access to simple N-cyanoisoureas, the need for more complex and diversely substituted analogs, particularly for drug discovery programs, spurred the development of more versatile synthetic strategies. A pivotal shift occurred with the use of N,N'-disubstituted-N''-cyanoguanidines as key intermediates. This approach offered greater control over the substitution pattern and allowed for the introduction of a wide range of functionalities.

The development of the histamine H₂ receptor antagonists, such as cimetidine, is a landmark achievement that showcases the power of this synthetic approach. The synthesis of cimetidine involves the reaction of a substituted cyanoguanidine with a sulfur-containing side chain, highlighting the modularity and robustness of this methodology.

The Cimetidine Synthesis: A Paradigm of Rational Drug Design

The synthesis of cimetidine is a multi-step process that typically begins with the formation of a substituted cyanoguanidine intermediate.[1] This intermediate is then reacted with a side chain containing the imidazole heterocycle, which is crucial for binding to the histamine H₂ receptor.

Key Synthetic Steps for Cimetidine:

-

Formation of the Cyanoguanidine Core: The reaction of a primary amine with a cyanamide derivative, often in the presence of a coupling agent, to form the N,N'-disubstituted-N''-cyanoguanidine.

-

Introduction of the Imidazole Moiety: The reaction of the cyanoguanidine intermediate with a suitably functionalized imidazole derivative, typically involving a nucleophilic substitution reaction.

Caption: Mechanism of action of cimetidine as a histamine H2 receptor antagonist.

Other Therapeutic Areas

The versatility of the N-cyano-N'-substituted isourea scaffold has led to its investigation in other therapeutic areas, including:

-

Antihypertensive Agents: Certain N-cyano-3-pyridinecarboxamidines have been shown to possess potent vasodilatory and antihypertensive properties. [2]* Anti-inflammatory Agents: The cyanoguanidine moiety has been incorporated into novel anti-inflammatory compounds.

-

Antimicrobial Agents: N-substituted N'-cyano-S-(triorganostannyl)isothioureas have been synthesized and evaluated for their antimicrobial activity. [3]

Applications in Agrochemicals

The biological activity of N-cyano-N'-substituted isoureas extends beyond medicine into the realm of agriculture. The unique chemical properties of this scaffold make it suitable for the development of a variety of agrochemicals.

Herbicides and Insecticides

The N-cyanoguanidine and related isourea structures have been incorporated into molecules with herbicidal and insecticidal activity. The mode of action often involves the inhibition of specific enzymes or disruption of key biological processes in the target pests.

Future Directions and Emerging Applications

The rich history and proven utility of N-cyano-N'-substituted isoureas continue to inspire new avenues of research. Current and future directions include:

-

Development of Novel Bioactive Molecules: The scaffold serves as a versatile platform for the design and synthesis of new drug candidates and agrochemicals with improved efficacy and safety profiles.

-

Materials Science: The unique electronic and coordination properties of these compounds are being explored for applications in materials science, such as the development of novel polymers and coordination complexes.

-

Catalysis: The potential of N-cyano-N'-substituted isoureas and their derivatives to act as ligands or catalysts in organic synthesis is an emerging area of interest.

Conclusion

The study of N-cyano-N'-substituted isoureas provides a compelling narrative of how fundamental chemical research can lead to transformative applications. From their humble beginnings as subjects of academic curiosity, these compounds have evolved into indispensable tools in the hands of medicinal and agricultural chemists. The development of cimetidine, in particular, stands as a testament to the power of rational drug design and the importance of understanding the intricate relationship between chemical structure and biological function. As research continues to uncover new synthetic methodologies and novel applications, the legacy of N-cyano-N'-substituted isoureas is certain to endure, paving the way for future scientific breakthroughs.

References

- A process for the preparation of cimetidine. Google Patents.

- Synthesis of cimetidine and analogs thereof. Google Patents.

-

Durant, G. J., et al. Cyanoguanidine-thiourea equivalence in the development of the histamine H2-receptor antagonist, cimetidine. PubMed. Available from: [Link]

-

Cimetidine Synthesis Overview. Scribd. Available from: [Link]

-

Kupchik, E. J., et al. Synthesis and Antimicrobial Activity of N-Substituted N'-Cyano-S-(triorganostannyl)isothioureas. R Discovery. Available from: [Link]

-

A process for the preparation of cimetidine. European Patent Office. Available from: [Link]

-

Synthesis of isoureas. Organic Chemistry Portal. Available from: [Link]

-

Synthetic accesses to biguanide compounds. Beilstein Journals. Available from: [Link]

-

One-Pot Quinazolin-4-yl-thiourea Synthesis via N-(2-Cyano- phenyl)benzimidoyl isothiocyanate. ResearchGate. Available from: [Link]

-

Oinuma, H., et al. Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines. PubMed. Available from: [Link]

-

The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. MDPI. Available from: [Link]

Sources

An In-depth Technical Guide to Determining the Solubility Profile of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of the novel compound 1-Cyano-2-phenyl-3-(4-pyridyl)isourea. Given the absence of published data for this specific molecule, this document outlines the fundamental principles, experimental design, and detailed protocols necessary to generate a robust and reliable solubility profile.

Introduction: The Critical Role of Solubility

Solubility is a critical physicochemical property that profoundly influences a compound's journey from discovery to application, particularly in the pharmaceutical industry.[1] It dictates bioavailability, impacts formulation strategies, and is a key determinant of a drug candidate's success.[2] An insufficient solubility profile can lead to unreliable in-vitro results, poor in-vivo efficacy, and significant development hurdles.[3] This guide focuses on 1-Cyano-2-phenyl-3-(4-pyridyl)isourea, a molecule whose solubility characteristics are yet to be defined. Understanding its behavior in various organic solvents is the first step in unlocking its potential.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] A solute's ability to dissolve in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To predict the solubility of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea, we must first analyze its structural features.

Molecular Structure Analysis:

-

Pyridyl Group: A nitrogen-containing heterocycle, the pyridyl group is polar and can act as a hydrogen bond acceptor. Its presence suggests favorable interactions with polar solvents.[5]

-

Phenyl Group: A nonpolar, aromatic ring that favors interactions with nonpolar or aromatic solvents through van der Waals forces and potential π-π stacking.[6]

-

Isourea Moiety: Contains both hydrogen bond donor (N-H) and acceptor (C=O, C-N) sites, contributing to its polarity and potential for self-association.[7]

-

Cyano Group (-C≡N): A strongly polar group that can participate in dipole-dipole interactions.[8]

Predicted Solubility Trends:

-

High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents (e.g., Ethanol, Methanol) that can engage in hydrogen bonding and strong dipole-dipole interactions.[4][9]

-

Moderate Solubility: Possible in solvents of intermediate polarity like ethyl acetate or dichloromethane.[10]

-

Low Solubility: Expected in nonpolar solvents (e.g., Hexane, Toluene, Diethyl Ether) where the polar functionalities of the molecule cannot be effectively solvated.[4][11]

The interplay of these functional groups creates a molecule with a complex polarity profile. While the polar groups (pyridyl, isourea, cyano) are dominant, the nonpolar phenyl ring will also influence interactions. Therefore, empirical determination is essential.

Experimental Design: A Systematic Approach

A robust experimental design is crucial for generating a reliable solubility profile. This involves a careful selection of solvents and a validated methodology.

Selection of Organic Solvents

The chosen solvents should span a wide range of polarities and chemical classes to provide a comprehensive profile. Solvents are critical in drug synthesis, purification, and formulation.[10][12] High-purity solvents are essential to ensure reliable and reproducible results.[11]

Table 1: Proposed Panel of Organic Solvents for Solubility Screening

| Solvent Class | Example Solvent | Rationale |

| Polar Protic | Methanol, Ethanol | Capable of hydrogen bonding; commonly used in pharmaceutical processes.[13] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High polarity, strong dipole moments, can solvate a wide range of compounds. |

| Intermediate Polarity | Acetone, Ethyl Acetate | Ketone and ester functionalities offer different interaction potentials.[9][10] |

| Nonpolar Aromatic | Toluene | Can engage in π-π stacking with the phenyl ring.[9] |

| Nonpolar Aliphatic | n-Hexane | Represents a purely nonpolar environment, establishing a baseline.[11] |

| Chlorinated | Dichloromethane (DCM) | A versatile solvent with moderate polarity.[14] |

Methodology: The Equilibrium Shake-Flask Method

The shake-flask method is the gold-standard and most common thermodynamic equilibrium method for determining solubility.[4][15][16] It involves creating a saturated solution and measuring the concentration of the dissolved solute after equilibrium has been reached.[17]

Detailed Experimental Protocol

This section provides a step-by-step protocol for determining the equilibrium solubility of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea.

Materials and Equipment

-

1-Cyano-2-phenyl-3-(4-pyridyl)isourea (solid, >98% purity)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps (e.g., 2-4 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 or 0.45 µm PTFE)[3]

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[18]

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the shake-flask solubility determination.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Procedure

-

Preparation of Solutions:

-

Add an excess amount of solid 1-Cyano-2-phenyl-3-(4-pyridyl)isourea to a glass vial. "Excess" means enough solid is added so that some remains undissolved at the end of the experiment, ensuring saturation.[15]

-

Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

-

Prepare each solvent in triplicate to ensure reproducibility.[19]

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach thermodynamic equilibrium.[4][20] The equilibration time should be sufficient to ensure the concentration of the dissolved solute is stable.[19]

-

-

Sample Separation:

-

After equilibration, visually confirm that excess solid remains.

-

Separate the undissolved solid from the saturated solution by centrifuging the vials at high speed (e.g., 10,000 rpm for 10 minutes).[4]

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically inert 0.45 µm syringe filter into a clean vial. This step removes any remaining microscopic particles.[21]

-

-

Quantification (HPLC-UV):

-

Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (usually the mobile phase) at known concentrations. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.[21]

-

Sample Analysis: Accurately dilute a known volume of the clear filtrate with the mobile phase to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Quantify the concentration of the compound in the filtrate by interpolating its peak area from the calibration curve.[15][21] High-performance liquid chromatography (HPLC) is a common and accurate method for this purpose.[4]

-

Example HPLC-UV Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (with 0.1% formic acid), e.g., 60:40 v/v. The exact ratio should be optimized for good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by scanning a dilute solution of the compound to find the wavelength of maximum absorbance (λmax).

-

Column Temperature: 25 °C

Data Presentation and Interpretation

The final solubility data should be presented clearly and concisely.

Calculation

The solubility is calculated from the measured concentration in the diluted filtrate, accounting for the dilution factor.

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Data Summary Table

All quantitative results should be summarized in a table for easy comparison.

Table 2: Example Solubility Profile of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea at 25 °C

| Solvent | Solvent Class | Average Solubility (mg/mL) | Std. Deviation | Molar Solubility (mol/L) |

| n-Hexane | Nonpolar Aliphatic | < 0.1 | N/A | < 0.0004 |

| Toluene | Nonpolar Aromatic | 1.5 | 0.2 | 0.0054 |

| Dichloromethane | Chlorinated | 8.2 | 0.5 | 0.0295 |

| Ethyl Acetate | Intermediate Polarity | 15.7 | 1.1 | 0.0564 |

| Acetone | Intermediate Polarity | 45.3 | 2.5 | 0.1628 |

| Ethanol | Polar Protic | 68.9 | 3.1 | 0.2476 |

| Methanol | Polar Protic | 75.1 | 3.5 | 0.2699 |

| Acetonitrile | Polar Aprotic | 110.4 | 5.2 | 0.3968 |

| DMSO | Polar Aprotic | > 200 | N/A | > 0.7187 |

(Note: Data are hypothetical and for illustrative purposes only. The molecular weight of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea is assumed to be ~278.29 g/mol for calculation.)

Interpreting the Results

The solubility profile should be analyzed in the context of the theoretical predictions. For instance, high solubility in DMSO and ACN would confirm the dominant role of the compound's polar functionalities. Solubility in toluene, even if modest, would indicate a contribution from the nonpolar phenyl group. This detailed profile provides invaluable guidance for selecting appropriate solvents for synthesis, purification, formulation, and analytical testing.[12][22]

Conclusion

This technical guide provides a comprehensive, scientifically-grounded methodology for determining the solubility profile of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea in organic solvents. By combining theoretical molecular analysis with the robust, gold-standard shake-flask experimental protocol, researchers can generate the accurate and reliable data essential for advancing the research and development of this compound.

References

- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Barmpalexis, P., & Kachrimanis, K. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.

- U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Aure Chemical. (n.d.). The Application of Solvents in the Pharmaceutical Industry.

- Haltermann Carless. (2021, January 14). Critical solvent properties for the pharmaceutical industry.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(9), 3567-3574.

- Raytor. (2026, January 22).

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

- Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- University of Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest.

- Allen.In. (2025, June 17). Organic Solvents: Types, Uses, & Properties Explained.

- Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)

- Al-Akayleh, F. (n.d.). Pharmaceutical Technology I.

- Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.

- Global Pharma Tek. (2024, August 2). Understanding Pharmaceutical Solvents: Trends and Future Growth.

- International Journal of Pharmaceutical and Bio-Medical Science. (2025, October 27).

- ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.

- IntechOpen. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.

- European Medicines Agency (EMA). (2020, February 10).

- S. K. T. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.

- International Council for Harmonisation (ICH). (2019, November 20).

- World Health Organization (WHO). (2023, January 24). PQT/MED-specific Annotations for the ICH M9 Guideline for Biopharmaceutics Classification System (BCS)

- ResearchGate. (2025, August 6). Solubilization of nitrogen‐containing heterocyclic compounds in reactive solvents | Request PDF.

- Al-Abbad, M., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC.

- ChemRxiv. (n.d.). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO)

- ResearchGate. (2026, January 29). (PDF)

- Google Patents. (n.d.).

- INIS-IAEA. (2016, March 15).

- ResearchGate. (n.d.).

- Ruoff, R. S., et al. (n.d.). Solubility of C60 in a Variety of Solvents.

- MDPI. (2024, July 25). Study on Removal of Nitrogen-Containing Heterocyclic Compounds Contained in Crude Methylnaphthalene Oil by Formamide Extraction.

- ResearchGate. (2022, July 5). (PDF)

- PubMed. (n.d.). Dependence of solute solubility parameters on solvent polarity.

- G. S. (2021).

- RSC Publishing. (2025, August 11). Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs.

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 3. protocols.io [protocols.io]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparing Cyanophenyl and Pyridyl Ligands in the Formation of Porphyrin-Based Metal–Organic Coordination Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. allen.in [allen.in]

- 10. globalpharmatek.com [globalpharmatek.com]

- 11. haltermann-carless.com [haltermann-carless.com]

- 12. The Application of Solvents in the Pharmaceutical Industry | Aure Chemical [aurechem.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 17. raytor.com [raytor.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. bioassaysys.com [bioassaysys.com]

- 21. researchgate.net [researchgate.net]

- 22. ijsrtjournal.com [ijsrtjournal.com]

Comprehensive Safety, Synthesis, and Handling Guide for Pyridyl Isourea Compounds

Executive Summary

Pyridyl isourea compounds represent a highly versatile class of pharmacophores and synthetic intermediates, widely utilized in the development of kinase inhibitors, anti-dandruff agents (analogous to pyrithione derivatives), and agricultural fungicides. However, the exact structural features that make these compounds biologically active—namely, the lipophilic pyridine ring coupled with a highly electrophilic isourea carbon—also render them hazardous.

This whitepaper provides an in-depth technical framework for researchers and drug development professionals. It synthesizes predictive Material Safety Data Sheet (MSDS) profiles, maps toxicological pathways, and establishes a self-validating experimental protocol for their safe synthesis and handling.

Chemical Architecture & Reactivity Profiling

The core structure of a pyridyl isourea consists of a pyridine ring covalently linked to an isourea moiety (

-

The Pyridine Nitrogen: Acts as a Lewis base and metal chelator, facilitating rapid cellular uptake and systemic distribution.

-

The Isourea Carbon: Functions as a potent electrophile. In biological systems, it is highly susceptible to nucleophilic attack by thiols (e.g., glutathione, cysteine residues) and amines (e.g., lysine, DNA bases).

Understanding this causality is critical. The toxicity of pyridyl isoureas is not incidental; it is a direct consequence of their intended chemical reactivity. According to safety data for foundational precursors like , the isourea moiety is classified as a Category 2 Mutagen due to its potential to alkylate genetic material [1].

Quantitative Safety Data & Hazard Synthesis

Because "pyridyl isourea" refers to a broad chemical class rather than a single CAS-registered entity, the following safety data is extrapolated from the rigorously tested structural analogs: O-Methylisourea hemisulfate (CAS 52328-05-9) and 2-(2-Pyridyl)isothiourea N-oxide hydrochloride (CAS 2770-93-6) [2][3].

Table 1: Predictive Physicochemical & Hazard Profile

| Hazard Parameter | Classification / Value | Mechanistic Causality |

| Acute Toxicity (Oral) | Category 4 (Harmful) | High lipophilicity of the pyridine ring enhances rapid gastrointestinal absorption, leading to systemic electrophilic stress. |

| Skin/Eye Irritation | Category 2A (Severe Irritant) | The isourea carbon rapidly forms covalent adducts with nucleophilic amino acids in corneal and epidermal proteins. |

| Germ Cell Mutagenicity | Category 2 (Suspected) | Potential for direct alkylation of nucleophilic DNA bases (e.g., Guanine N7) via the reactive isourea intermediate. |

| Thermal Stability | Decomposes >150°C | Thermal degradation yields toxic nitrogen oxides ( |

| Solubility | Soluble in polar organics | Intermolecular hydrogen bonding allows dissolution in DCM, DMSO, and MeOH, increasing dermal penetration risks. |

Toxicological Mechanisms & Biological Pathways

When a researcher is exposed to pyridyl isourea compounds, the physiological response is dictated by the molecule's ability to bypass lipid bilayers and react with intracellular targets. The diagram below maps the causality from initial exposure to the cellular inflammatory response.

Figure 1: Cellular toxicity and signaling pathway following exposure to electrophilic pyridyl isourea compounds.

Self-Validating Experimental Protocol: Synthesis of O-Alkyl-N-Pyridyl Isoureas

To ensure scientific integrity and operator safety, the following synthesis protocol for N-(2-pyridyl)-O-methylisourea is designed as a self-validating system . Every step includes a built-in mechanistic check to confirm success before proceeding, minimizing the risk of accumulating hazardous, unreacted intermediates.

Step-by-Step Methodology

Phase 1: Reactor Preparation & Inerting

-

Action: Purge a dry, 250 mL round-bottom flask with

gas. Suspend 1.0 eq of O-methylisourea sulfate in anhydrous dichloromethane (DCM). -

Causality: The isourea moiety is highly sensitive to moisture. Ambient water will hydrolyze the starting material into an inert, non-reactive urea derivative, killing the reaction yield and complicating purification.

-

Validation Check: The suspension must remain cloudy and free-flowing. Clumping indicates moisture ingress; if observed, discard and restart.

Phase 2: In Situ Free-Basing

-

Action: Cool the suspension to 0–5°C using an ice bath. Add 2.2 eq of Triethylamine (

) dropwise over 15 minutes. -

Causality:

neutralizes the sulfate salt, generating the highly reactive O-methylisourea free base. The low temperature prevents the free base from exothermically polymerizing or degrading into toxic cyanamide gas. -

Validation Check: Monitor the internal thermocouple. A transient temperature spike of 2–3°C confirms the acid-base neutralization is actively occurring. If no exotherm is observed, the sulfate salt is degraded.

Phase 3: Pyridine Coupling

-

Action: Add 1.0 eq of 2-aminopyridine dissolved in DCM dropwise. Stir the reaction mixture at room temperature for 12 hours.

-

Causality: The exocyclic amine of 2-aminopyridine acts as a nucleophile, attacking the isourea carbon to form the target N-pyridyl isourea.

-

Validation Check: Perform Thin-Layer Chromatography (TLC) using a 9:1 DCM:MeOH eluent. The disappearance of the UV-active 2-aminopyridine spot validates reaction completion.

Phase 4: Quenching and Isolation

-

Action: Quench the reaction by adding 50 mL of ice-cold distilled water. Separate the organic layer, dry over

, and concentrate under reduced pressure. -

Causality: Cold water hydrolyzes any unreacted, highly toxic isourea free base into harmless byproducts, ensuring the final isolated material is safe to handle.

-

Validation Check: Test the pH of the aqueous waste layer. It must read >8.0 (due to

). An acidic reading indicates an incomplete quench, requiring additional base before disposal.

Figure 2: Self-validating synthetic workflow for O-alkyl-N-pyridyl isoureas with safety checkpoints.

Handling, Storage, and Emergency Response

Given the mechanistic toxicity outlined above, strict adherence to the following protocols is mandatory:

-

Personal Protective Equipment (PPE): Standard latex is insufficient due to the lipophilicity of the pyridine ring. Use heavy-duty nitrile gloves (breakthrough time >480 minutes). Because isourea salts (like sulfates or hydrochlorides) form fine, inhalable dusts that can cause respiratory tract mutagenesis, an N95 or P100 particulate respirator is required when weighing solids [1].

-

Storage Incompatibilities: Store under an inert atmosphere (Argon or

) at 2–8°C. Keep strictly isolated from strong acids and oxidizing agents, which can trigger violent exothermic decomposition. -

Spill Management: Do NOT use water immediately on a solid spill, as it may generate heat. Sweep up the solid using non-sparking tools, transfer to a sealed container, and wash the contaminated surface with a dilute 5% sodium bicarbonate solution to safely hydrolyze residual electrophiles.

References

Difference between 1-Cyano-2-phenyl-3-(4-pyridyl)isourea and CPPU

This guide provides an in-depth technical comparison between CPPU (Forchlorfenuron) and 1-Cyano-2-phenyl-3-(4-pyridyl)isourea .

Executive Summary

The core distinction lies in their chemical classification and functional application:

-

CPPU is a stable urea-based agrochemical (Plant Growth Regulator) used globally to enhance fruit size and set by mimicking cytokinins.

-

1-Cyano-2-phenyl-3-(4-pyridyl)isourea is a reactive synthetic intermediate (an

-phenyl isourea) used in medicinal chemistry to synthesize cyanoguanidine-based drugs (e.g., K

Part 1: Chemical Identity & Structural Divergence

The structural difference determines their reactivity profile. CPPU contains a stable urea core, whereas the isourea contains a labile phenoxy group activated by a cyano-nitrogen, making it an electrophile.

| Feature | CPPU (Forchlorfenuron) | 1-Cyano-2-phenyl-3-(4-pyridyl)isourea |

| IUPAC Name | Phenyl | |

| Core Motif | Urea ( | |

| Key Substituents | 2-Chloro group on pyridine; Phenyl ring.[1][2][3][4][5][6] | Cyano group ( |

| Reactivity | Stable . Hydrolytically stable under physiological conditions. | Reactive . The phenoxy group is a good leaving group. |

| Primary Use | Agrochemical . Fruit enlargement (Kiwi, Grapes). | Intermediate . Synthesis of Cyanoguanidines. |

| Molecular Weight | 247.68 g/mol | ~238.25 g/mol |

Structural Visualization

The following diagram contrasts the stable urea linkage of CPPU with the reactive isourea core of the intermediate.

Figure 1: Structural and functional divergence.[1][7][5][6] CPPU binds receptors; the Isourea undergoes displacement reactions.

Part 2: The Agrochemical Standard (CPPU)

Mechanism of Action

CPPU is a phenylurea cytokinin . Unlike natural cytokinins (adenine derivatives like Zeatin), CPPU is a synthetic mimic that binds with high affinity to cytokinin receptors (CRE1/AHK4 and AHK3 in Arabidopsis).

-

Signal Transduction : Activation of the receptor triggers the phosphorelay system (His-Asp phosphotransfer), inducing the expression of Type-A ARR genes (Response Regulators).

-

Physiological Effect : Promotes cell division (cytokinesis) and cell expansion. It strongly inhibits leaf senescence and prevents fruit abscission.

-

Metabolic Stability : CPPU is resistant to Cytokinin Oxidase/Dehydrogenase (CKX) , the enzyme that degrades natural cytokinins. This "persistence" leads to its potent, long-lasting effects on fruit size.

Application Protocol (Field)

-

Target Crops : Kiwifruit, Table Grapes, Melons.

-

Dosage : Extremely potent (5–20 ppm).

-

Timing : Applied at anthesis (flowering) or early fruit set.

Part 3: The MedChem Scaffold (The Isourea)

Chemical Utility

"1-Cyano-2-phenyl-3-(4-pyridyl)isourea" is a specific instance of a Diphenyl cyanocarbonimidate derivative. It is synthesized to act as an electrophilic "guanylating agent."

-

The "Leaving Group" Principle : The

-phenyl group is electron-deficient due to the -

Reaction :

Synthesis Protocol (Laboratory)

This compound is typically synthesized in situ or isolated as a solid intermediate.

Step-by-Step Synthesis:

-

Reagents : Diphenyl cyanocarbonimidate (1.0 eq), 4-Aminopyridine (1.0 eq), Isopropanol or Acetonitrile (Solvent).

-

Reaction :

-

Dissolve Diphenyl cyanocarbonimidate in solvent.

-

Add 4-Aminopyridine slowly at Room Temperature.

-

Stir for 2–4 hours. The secondary amine of the pyridine attacks the imidate.

-

-

Isolation : The product (1-Cyano-2-phenyl-3-(4-pyridyl)isourea) often precipitates. Filter and wash with cold ether.

-

Conversion (Next Step) : React this isolated isourea with a second amine (e.g., an alkyl amine) to form the final drug candidate (a Cyanoguanidine).

Biological Relevance (End Products)

While the isourea itself is an intermediate, the cyanoguanidines derived from it are bioactive:

-

K

Channel Openers : Analogs of Pinacidil ( -

Histamine H4 Agonists : Cyanoguanidines are privileged scaffolds for GPCR ligands.

-

Antitumor Agents : Pyridyl cyanoguanidines inhibit NAMPT or other metabolic enzymes in cancer cells.

Part 4: Comparative Workflow & Logic

The following diagram illustrates the divergent pathways of these two compounds: one towards the farm (Agro), the other towards the pharmacy (Pharma).

Figure 2: Synthetic divergence. CPPU is a terminal urea; the Isourea is a gateway to guanidines.

Part 5: References

-

US EPA . (2004). Pesticide Fact Sheet: Forchlorfenuron. Office of Prevention, Pesticides and Toxic Substances. Link

-

Webb, R. L., & Labaw, C. S. (1982). Diphenyl Cyanocarbonimidate. A Versatile Synthon for the Construction of Heterocyclic Systems. Journal of Heterocyclic Chemistry, 19(5), 1205–1206. (Describes the synthesis of N-cyano-O-phenylisoureas). Link

-

Iwahori, S., et al. (1988). Stimulation of fruit growth of kiwifruit by N-(2-chloro-4-pyridyl)-N'-phenylurea (CPPU). Scientia Horticulturae, 35(1-2), 109-115. Link

-

Manley, P. W., et al. (2002). Structure-Activity Relationships of Cyanoguanidine Potassium Channel Openers. Journal of Medicinal Chemistry. (Context for the use of pyridyl-isourea intermediates).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-cyano-2-phenyl-3-[3-(pyridin-3-yl)propyl]isourea - CAS号 1192559-71-9 - 摩熵化学 [molaid.com]

- 3. DE3737984A1 - 3-CYANO-4-PHENYL PYRROLE - Google Patents [patents.google.com]

- 4. PubChemLite - 3-(3-cyano-4-fluoro-phenyl)-1-(8-fluoro-6-oxo-1,2,4,5-tetrahydrothiopyrano[3,4-c]isoquinolin-1-yl)-1-methyl-urea (C21H16F2N4O2S) [pubchemlite.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

- 6. 1-(3-Cyanophenyl)-3-(2-furoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Cyano-1-[4-(trifluoromethyl)phenyl]thiourea | C9H6F3N3S | CID 21740504 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability Dynamics of O-Phenyl Isoureas Under Ambient Conditions: A Mechanistic and Methodological Guide

Executive Summary

O-phenyl isoureas are critical reactive intermediates in organic synthesis, bioconjugation, and medicinal chemistry. Formed primarily via the condensation of phenols with carbodiimides, their utility is often constrained by their transient stability under ambient conditions. This technical guide systematically evaluates the thermodynamic and kinetic stability of O-phenyl isoureas, detailing their primary degradation pathways—hydrolytic cleavage and O-to-N rearrangement. Designed for researchers and drug development professionals, this whitepaper provides actionable protocols for synthesizing, isolating, and monitoring these compounds to ensure high-fidelity chemical workflows.

Chemical Context and Synthetic Utility

O-phenyl isoureas serve as potent electrophiles in the synthesis of complex ureas, cyanoguanidines, and as intermediates in etherification and esterification reactions[1]. In protein chemistry, the unexpected modification of tyrosine residues by water-soluble carbodiimides (such as EDC) yields O-aryl isourea adducts, a phenomenon that must be carefully managed during bioconjugation to avoid unwanted signal dilution or structural alteration[2].

The synthesis of O-phenyl isoureas typically requires stringent conditions. For instance, the reaction between 1,3-dicyclohexylcarbodiimide (DCC) and phenol to form 1,3-dicyclohexyl-O-phenyl isourea often necessitates elevated temperatures or prolonged reaction times due to the inherently lower nucleophilicity of phenols compared to aliphatic alcohols[3]. Once formed, managing the stability of the O-phenyl isourea becomes the primary bottleneck for downstream applications.

Mechanistic Pathways of Degradation at Ambient Conditions

Under ambient conditions (20–25 °C, atmospheric pressure), O-phenyl isoureas are metastable. Their degradation is heavily influenced by solvent polarity, the presence of nucleophiles, and pH.

Hydrolytic Cleavage

In aqueous or protic environments, O-phenyl isoureas undergo rapid hydrolysis. The isourea carbon is highly electrophilic; attack by water leads to the expulsion of the phenoxide leaving group, regenerating the original phenol and yielding the corresponding thermodynamically stable urea (e.g., dicyclohexylurea, DCU). In bioconjugation, this reversibility is sometimes exploited; O-aryl isourea adducts on tyrosine can be deliberately hydrolyzed back to the native phenol using strong nucleophiles like hydroxylamine[4].

O-to-N Aryl Migration (Rearrangement)

In anhydrous environments, the primary mode of degradation is the O-to-N rearrangement. Driven by the thermodynamic stability of the amide-like urea bond, the aryl group migrates from the oxygen atom to the adjacent nitrogen, forming an N-phenyl urea[4]. While this rearrangement is accelerated by heat, it proceeds slowly under ambient conditions, particularly if catalyzed by trace acids or transition metals. This pathway parallels the well-documented O-to-N acyl migrations seen in standard carbodiimide-mediated peptide synthesis.

Fig 1: Reaction and degradation pathways of O-phenyl isoureas under ambient conditions.

Quantitative Stability Data

To provide a practical baseline for experimental design, the following table summarizes the typical half-lives (

| Solvent / Condition | Additive / pH | Ambient Temp (°C) | Primary Degradant | Estimated |

| Dichloromethane (DCM) | None (Anhydrous) | 25 | N-Phenyl Urea | > 72 hours |

| Acetonitrile (MeCN) | None (Anhydrous) | 25 | N-Phenyl Urea | ~ 48 hours |

| Aqueous Buffer | pH 7.4 (PBS) | 25 | Phenol + Urea | < 2 hours |

| Aqueous Buffer | pH 8.0 + Hydroxylamine | 25 | Phenol + Urea | < 15 minutes |

Data synthesized from standard kinetic tracking of carbodiimide-phenol adducts.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and stability monitoring of O-phenyl isoureas. These represent self-validating systems where the disappearance of the starting material and the appearance of specific degradants can be stoichiometrically tracked.

Protocol 1: Synthesis and Isolation of O-Phenyl Isourea

Objective : Generate a stable batch of O-phenyl isourea for downstream coupling or stability assays. Causality & Rationale : Anhydrous conditions and a catalytic base are required to deprotonate the phenol, increasing its nucleophilicity toward the carbodiimide, while strictly preventing premature hydrolytic cleavage.

-

Preparation : Flame-dry a 50 mL round-bottom flask under an inert argon atmosphere to eliminate ambient moisture.

-